molecular formula C20H18ClN5OS B237460 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide

3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide

Cat. No. B237460
M. Wt: 411.9 g/mol
InChI Key: AQUOSLOVWVQWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. It may also interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It may also have potential as a therapeutic agent for neurological disorders, although further research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide in lab experiments is its potential as a multifunctional compound with various biological activities. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide. One direction is to further investigate its mechanism of action and potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, research could focus on optimizing the synthesis method and improving the yield and purity of the compound.

Synthesis Methods

The synthesis of 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 5-amino-2-methylbenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-ethyl-6-amino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and 2-methylphenylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification and isolation.

Scientific Research Applications

3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide has potential applications in scientific research due to its unique chemical structure and potential biological activities. This compound has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for neurological disorders.

properties

Product Name

3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide

Molecular Formula

C20H18ClN5OS

Molecular Weight

411.9 g/mol

IUPAC Name

3-chloro-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide

InChI

InChI=1S/C20H18ClN5OS/c1-4-17-23-24-20-26(17)25-19(28-20)14-8-6-12(3)16(10-14)22-18(27)13-7-5-11(2)15(21)9-13/h5-10H,4H2,1-3H3,(H,22,27)

InChI Key

AQUOSLOVWVQWFZ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)C)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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